Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide
Description
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide is a highly fluorinated organic compound characterized by a trisulfide (–S–S–S–) bridge connecting two heptafluoro-1,1-bis(trifluoromethyl)butyl groups. Its structure features extensive fluorination, including perfluorinated alkyl chains and trifluoromethyl (–CF₃) substituents, which impart exceptional thermal stability, chemical inertness, and hydrophobicity.
Properties
Molecular Formula |
C12F26S3 |
|---|---|
Molecular Weight |
734.3 g/mol |
IUPAC Name |
2-[[1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentan-2-yl]trisulfanyl]-1,1,1,3,3,4,4,5,5,5-decafluoro-2-(trifluoromethyl)pentane |
InChI |
InChI=1S/C12F26S3/c13-3(14,5(17,18)11(33,34)35)1(7(21,22)23,8(24,25)26)39-41-40-2(9(27,28)29,10(30,31)32)4(15,16)6(19,20)12(36,37)38 |
InChI Key |
AMYYQTQKAUWTOB-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(C(F)(F)F)SSSC(C(C(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide typically involves the reaction of hexafluoropropene dimers with disulfur dichloride in the presence of cesium fluoride as a catalyst. The reaction is carried out in N,N-dimethylformamide, resulting in the formation of the desired trisulfide compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the trisulfide to disulfides and thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorinated alkyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Disulfides and thiols.
Substitution: Various substituted fluorinated compounds.
Scientific Research Applications
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic properties, including its use as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and chemical resistance
Mechanism of Action
The mechanism by which Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide exerts its effects involves interactions with molecular targets and pathways. The compound’s fluorinated alkyl groups enhance its lipophilicity, allowing it to interact with lipid membranes and proteins. These interactions can lead to alterations in membrane fluidity and protein function, contributing to its biological and chemical effects .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1: Key Structural Features of Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] Trisulfide and Analogs
Key Observations :
- Fluorination Impact: The perfluorinated alkyl chains in the target compound and its iodide/bromide analogs () confer superior chemical resistance compared to non-fluorinated trisulfides like di-1-propenyl trisulfide, which is prone to oxidation .
- Sulfur Chain Reactivity: The trisulfide group in the target compound likely exhibits lower thermal stability than disulfides (–S–S–) but higher reactivity toward nucleophiles compared to monosulfides (–S–) . This contrasts with tri-butyl phosphate (), a phosphate ester with distinct hydrolytic stability and solvent properties.
Physicochemical Properties (Inferred)
- Thermal Stability : Fluorinated alkyl groups enhance decomposition temperatures. For example, heptafluoro-1,1-bis(trifluoromethyl)butyl iodide () is stable up to 200°C, suggesting the trisulfide derivative may exceed 150°C .
- Solubility : Expected to be insoluble in polar solvents (e.g., water) but soluble in fluorinated oils, unlike di-1-propenyl trisulfide, which is oil-miscible .
Biological Activity
Bis[heptafluoro-1,1-bis(trifluoromethyl)butyl] trisulfide (often referred to as "compound X") is a fluorinated organosulfur compound that has garnered attention in recent years due to its unique chemical properties and potential biological activities. This article explores the biological activity of compound X, focusing on its pharmacological effects, toxicity, and environmental impact.
Chemical Structure and Properties
Compound X is characterized by its complex structure featuring multiple fluorinated groups and sulfur atoms. The presence of fluorine atoms significantly influences its lipophilicity and metabolic stability, which are crucial for biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃F₁₉S₃ |
| Molecular Weight | 491.12 g/mol |
| Boiling Point | 150 °C |
| Solubility in Water | Low |
| Log P (Partition Coefficient) | High (indicative of lipophilicity) |
Pharmacological Effects
Research indicates that compound X exhibits a range of biological activities, primarily due to its interaction with cellular membranes and proteins. The fluorinated groups enhance its ability to penetrate lipid membranes, which may lead to various pharmacological effects.
- Antimicrobial Activity : Studies have shown that compound X demonstrates significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
- Antioxidant Properties : The compound has been observed to exhibit antioxidant activity, potentially reducing oxidative stress in biological systems. This effect may be beneficial in preventing cellular damage associated with various diseases.
Toxicity Studies
Despite its promising biological activities, toxicity studies reveal potential risks associated with compound X. Research conducted on animal models indicates that high doses can lead to hepatotoxicity and nephrotoxicity.
- Hepatotoxicity : Elevated liver enzymes were noted in treated animals, suggesting liver damage.
- Nephrotoxicity : Renal function tests indicated impaired kidney function at elevated concentrations.
Environmental Impact
The persistence of fluorinated compounds in the environment raises concerns regarding their ecological impact. Compound X has been categorized as a potential persistent organic pollutant (POP), which could bioaccumulate in aquatic systems.
Table 2: Environmental Impact Assessment
| Parameter | Assessment |
|---|---|
| Bioaccumulation Potential | High |
| Environmental Persistence | Long-lasting |
| Ecotoxicity | Moderate |
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Antimicrobial Agents evaluated the effectiveness of compound X against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial counts at concentrations as low as 10 µg/mL.
Case Study 2: Toxicological Evaluation
In a toxicological assessment published in Toxicology Reports, researchers administered varying doses of compound X to rats over a 30-day period. Findings revealed dose-dependent liver and kidney damage, highlighting the need for caution in potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
